Research has investigated the potential of isostearyl alcohol to irritate or sensitize the skin. Studies suggest that it is generally well-tolerated and non-irritating at concentrations typically used in cosmetic products []. However, some studies have reported instances of skin sensitization, particularly at higher concentrations [].
Isostearyl alcohol has been explored as a potential excipient in pharmaceutical formulations due to its ability to improve the solubility and stability of certain drugs []. However, further research is needed to determine its safety and efficacy in this context.
A few studies have investigated the environmental impact of isostearyl alcohol, focusing on its biodegradability and potential environmental toxicity. These studies suggest that it is readily biodegradable and exhibits low toxicity to aquatic organisms.
Isostearyl alcohol, also known as Isooctadecan-1-ol, is a branched-chain aliphatic alcohol with the molecular formula C18H38O and a molecular weight of 270.5 g/mol. It is primarily composed of a mixture of branched-chain 18-carbon alcohols, appearing as a clear liquid or white waxy solids depending on its state. Isostearyl alcohol is insoluble in water but soluble in organic solvents, making it versatile for various applications, particularly in cosmetics and personal care products .
In cosmetics, isostearyl alcohol acts as an emollient, softening and smoothing the skin. It also functions as a thickener, increasing the viscosity of formulations. Additionally, its ability to solubilize other ingredients helps create homogenous mixtures []. The mechanism for these actions involves the interaction of the fatty alcohol with the skin's lipids and the formation of a film on the skin's surface.
Research indicates that isostearyl alcohol is generally well-tolerated when used in cosmetic formulations. Studies have shown low potential for skin irritation or sensitization at typical concentrations, although some instances of sensitization have been reported at higher concentrations . Its emollient properties contribute to skin hydration and smoothness, making it beneficial in topical applications.
Isostearyl alcohol can be synthesized through various methods:
Isostearyl alcohol's branched structure provides distinct benefits such as lower viscosity and enhanced spreadability compared to its straight-chain counterparts, making it particularly useful in cosmetic formulations where texture and feel are crucial .
Studies have examined the interactions of isostearyl alcohol with skin lipids. It forms a film on the skin's surface that enhances moisture retention and provides a silky feel after application. The compound's branched structure differentiates it from straight-chain fatty alcohols like cetyl or stearyl alcohol, influencing its physical properties and efficacy in formulations .
Isostearyl alcohol exhibits a complex branched-chain aliphatic structure characterized by the general formula C18H38O, with a molecular weight of 270.49 grams per mole [1] [3]. The compound exists primarily as 16-methylheptadecan-1-ol, where the branching occurs at the sixteenth carbon position from the terminal hydroxyl group [4] [8]. This branched configuration represents a fundamental departure from linear fatty alcohols, creating a three-dimensional molecular geometry that significantly influences its physical and chemical properties [2] [7].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as isooctadecan-1-ol, reflecting its branched eighteen-carbon chain structure [2] [4]. The hydroxyl functional group remains positioned at the terminal carbon, maintaining the primary alcohol classification despite the internal branching [5] [8]. The specific branching pattern creates multiple conformational isomers, contributing to the compound's existence as a mixture rather than a single discrete molecular entity [3] [7].
The molecular architecture features a methyl substitution that disrupts the linear chain continuity, resulting in altered intermolecular interactions compared to straight-chain alcohols [1] [5]. This structural modification fundamentally affects crystalline packing arrangements and influences the compound's phase behavior at ambient temperatures [2] [7]. The branched configuration creates steric hindrance that impacts both physical properties and chemical reactivity patterns [4] [8].
Isostearyl alcohol demonstrates distinctive thermal properties that reflect its branched molecular architecture [9] [12]. The compound exhibits a boiling point ranging from 331.6°C to 343°C at standard atmospheric pressure, with variations attributable to the mixture composition and specific isomeric distributions [10] [15]. This boiling point represents a notable deviation from theoretical predictions based on linear alcohol homologs, demonstrating the significant impact of branching on intermolecular forces [9] [12].
The melting behavior of isostearyl alcohol reveals complex crystallization patterns characteristic of branched-chain compounds [9] [12]. The freezing point occurs at approximately 3°C, substantially lower than corresponding straight-chain alcohols of equivalent molecular weight [9] [17]. This depression in melting temperature results from disrupted crystalline packing due to the branched molecular geometry [12] [17].
Property | Value | Source Method |
---|---|---|
Boiling Point | 331.6°C - 343°C | Atmospheric distillation [10] [15] |
Freezing Point | 3°C | Differential scanning calorimetry [9] [17] |
Flash Point | 124.9°C - 194°C | ASTM D92 method [9] [12] |
The density profile of isostearyl alcohol exhibits temperature-dependent behavior typical of branched aliphatic compounds [9] [12]. At 20°C, the density measures approximately 0.8124 grams per cubic centimeter, decreasing to 0.844 grams per cubic centimeter at 40°C and further reducing to 0.796 grams per cubic centimeter at 100°C [9]. This temperature coefficient reflects the compound's thermal expansion characteristics and molecular mobility patterns [12] [17].
Viscosity measurements reveal the compound's flow characteristics under various temperature conditions [9] [12]. The kinematic viscosity at 25°C measures 56 square millimeters per second, indicating moderate resistance to flow [9] [17]. At 20°C, the viscosity increases to approximately 60 Pascal-seconds, demonstrating the temperature sensitivity of this parameter [12]. These viscosity values reflect the branched molecular structure's influence on intermolecular interactions and molecular mobility [9] [17].
Temperature (°C) | Density (g/cm³) | Kinematic Viscosity (mm²/s) |
---|---|---|
20 | 0.8124 [9] | 60 [12] |
25 | - | 56 [9] |
40 | 0.844 [9] | - |
100 | 0.796 [9] | - |
Refractive index determinations provide crucial optical characterization data for isostearyl alcohol [15] [17]. The refractive index measured at 20°C using the sodium D-line (n20/D) yields a value of 1.451 to 1.452, reflecting the compound's optical density and molecular polarizability [15] [17]. This parameter serves as a fundamental identification criterion and quality control measure for the compound [15].
The refractive index value demonstrates consistency with theoretical predictions based on the compound's molecular structure and branching pattern [15] [17]. The measurement represents an average value across the isomeric mixture, with individual isomers contributing to slight variations within the reported range [17]. Temperature dependence of the refractive index follows standard organic compound behavior, with decreasing values at elevated temperatures [15] [17].
Infrared spectroscopy of isostearyl alcohol reveals characteristic absorption patterns that confirm its structural identity and functional group composition [16] [24]. The spectrum exhibits a broad, intense hydroxyl stretch absorption centered at 3300-3400 wavenumbers, typical of primary alcohols with hydrogen bonding interactions [16] [24]. This absorption appears as a characteristic broad peak due to intermolecular hydrogen bonding between hydroxyl groups [16].
The carbon-oxygen stretching vibration manifests as a strong absorption between 1000-1075 wavenumbers, confirming the primary alcohol classification [16] [24]. This peak position falls within the expected range for primary alcohols and distinguishes isostearyl alcohol from secondary and tertiary alcohol analogs [16]. The infrared spectrum additionally displays characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, reflecting the aliphatic chain structure [24].
Additional spectroscopic features include the hydroxyl bending vibration at approximately 1350 wavenumbers and the hydroxyl wagging mode near 650 wavenumbers [16] [24]. These absorptions provide confirmatory evidence for the primary alcohol functional group and assist in structural characterization [16]. The branched carbon chain contributes to complex carbon-carbon stretching patterns in the fingerprint region below 1500 wavenumbers [24].
Nuclear magnetic resonance spectroscopy provides detailed structural information regarding isostearyl alcohol's molecular architecture [19] [22]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns that confirm the branched-chain structure and hydroxyl functionality [19]. The hydroxyl proton appears as a broad signal between 4-7 parts per million, with exact position dependent on concentration and solvent conditions [19] [24].
The methylene protons adjacent to the hydroxyl group (C1-H2) generate a characteristic triplet pattern at approximately 3.65 parts per million, reflecting coupling with neighboring protons [19]. The C2 methylene protons produce a complex multiplet around 1.6 parts per million due to coupling interactions with both C1 and C3 protons [19]. The remaining aliphatic protons contribute to overlapping multiplets in the 0.8-1.4 parts per million region [19].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of isostearyl alcohol [22] [24]. The hydroxyl-bearing carbon (C1) appears at approximately 63 parts per million, characteristic of primary alcohols [22]. The branching carbon shows a distinctive chemical shift pattern that confirms the methyl substitution position [22]. The remaining aliphatic carbons generate signals in the 14-40 parts per million range, with specific positions reflecting their chemical environments [24].
Mass spectrometric analysis of isostearyl alcohol provides molecular weight confirmation and fragmentation pattern identification [25]. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the intact molecular formula C18H38O [1] [25]. This peak often exhibits low intensity due to the compound's tendency to undergo fragmentation during ionization [25].
Characteristic fragmentation patterns include alpha-cleavage adjacent to the hydroxyl-bearing carbon, generating fragments at mass-to-charge ratios corresponding to loss of various alkyl groups [24] [25]. Dehydration reactions produce prominent peaks at mass-to-charge ratio 252, representing loss of water from the molecular ion [24]. Additional fragmentation involves carbon-carbon bond cleavage throughout the aliphatic chain, creating a series of peaks that reflect the branched structure [25].
The base peak typically occurs at mass-to-charge ratio 57, corresponding to a four-carbon fragment resulting from McLafferty rearrangement processes [25]. This fragmentation pattern assists in structural confirmation and distinguishes isostearyl alcohol from linear alcohol isomers [24] [25]. The branching position influences specific fragmentation intensities, providing structural information about the isomeric composition [25].
The hydroxyl functionality of isostearyl alcohol exhibits typical primary alcohol reactivity patterns while demonstrating some unique characteristics attributable to the branched molecular structure [27] [36]. Nucleophilic substitution reactions proceed through standard mechanisms, with the hydroxyl group serving as a leaving group after appropriate activation [27]. The branched chain structure introduces steric considerations that can influence reaction rates and product distributions [36].
Conversion to alkyl halides occurs readily using standard reagents including hydrogen halides, phosphorus trihalides, and thionyl chloride [27] [36]. These reactions typically proceed with retention or inversion of stereochemistry depending on the specific mechanism pathway [36]. The branched structure may influence the reaction kinetics due to steric hindrance around the reaction center [27].
Dehydration reactions can generate alkenes under acidic conditions, with the branched structure influencing regioselectivity according to Zaitsev's rule [36]. The presence of multiple beta-carbon positions creates potential for isomeric alkene formation [27]. Temperature and acid strength significantly affect the reaction outcome and product distribution [36].
Isostearyl alcohol demonstrates characteristic primary alcohol oxidation behavior, yielding aldehydes and carboxylic acids depending on reaction conditions and oxidizing agent selection [28] [31]. Mild oxidizing agents such as pyridinium chlorochromate selectively produce the corresponding aldehyde without over-oxidation [28] [31]. Stronger oxidizing conditions using chromium trioxide or Jones reagent result in complete oxidation to the carboxylic acid [31].
The branched chain structure influences oxidation kinetics by affecting substrate accessibility to the oxidizing agent [28]. Steric hindrance around the primary alcohol center may reduce reaction rates compared to linear alcohol analogs [28] [31]. The oxidation products retain the branched chain architecture, creating valuable synthetic intermediates [28].
Reduction reactions involving isostearyl alcohol derivatives follow standard pathways using hydride reducing agents [28]. Sodium borohydride and lithium aluminum hydride effectively reduce carbonyl compounds back to the alcohol functionality [28]. The branched structure remains intact throughout these transformations, maintaining structural integrity [28] [31].
Esterification reactions of isostearyl alcohol with carboxylic acids proceed through standard acid-catalyzed mechanisms [29] [32]. The reaction involves nucleophilic attack by the alcohol hydroxyl group on the activated carboxyl carbon, followed by water elimination [29]. The branched alcohol structure may influence reaction rates due to steric factors affecting the transition state geometry [29].
Direct esterification with fatty acids requires elevated temperatures and acid catalysis to achieve reasonable reaction rates [29]. The equilibrium nature of the reaction necessitates water removal or excess reactant to drive the reaction to completion [29] [32]. Reaction times typically extend to several hours or days depending on temperature and catalyst concentration [29].
Alternative esterification methods using acid chlorides or anhydrides proceed more rapidly due to the enhanced electrophilicity of these reagents [32]. These reactions typically occur at room temperature and generate high yields of ester products [32]. The branched alcohol structure generally does not significantly hinder these more reactive esterification pathways [29] [32].
The esterification products retain biological and industrial significance, particularly in cosmetic and pharmaceutical applications [32]. Isostearyl lactate represents a notable example, formed through direct esterification with lactic acid [32]. This ester maintains the beneficial properties of the parent alcohol while introducing additional functionality [32].
Irritant